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molecular formula C9H16O3 B8547091 2-{[4-(Ethenyloxy)butoxy]methyl}oxirane CAS No. 16801-21-1

2-{[4-(Ethenyloxy)butoxy]methyl}oxirane

Cat. No. B8547091
M. Wt: 172.22 g/mol
InChI Key: LQTJDGFTPKMODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394265B2

Procedure details

1,000 g (8.61 mol) of 4-hydroxybutyl vinyl ether (HBVE manufactured by Maruzen Petrochemical) and 448 g (11.2 mol) of sodium hydroxide were charged in a 3 L cylindrical flask equipped with a stirrer, a thermometer and a dropping funnel. The temperature was raised to 40° C. under stirring, 1,243 g (13.4 mol) of epichlorohydrin was then gradually added, and a reaction was conducted under controlling to 40° C. to 60° C. At after 8 hours of the reaction, the sodium chloride generated by the reaction was removed by filtration, 1,000 g of hexane was put therein, and the mixture was washed with 400 g of a 3% aqueous solution of sodium hydrogen sulfate and further washed with 800 g of 17% brine. The organic layer was concentrated by using a rotary evaporator to thereby distill the hexane off, and filtration was conducted to give the objective vinyloxybutyl glycidyl ether with a purity of 94% and a yield of 94%. At this time, the 4-hydroxybutyl vinyl ether contained in the obtained substance was 0.5%.
Quantity
8.61 mol
Type
reactant
Reaction Step One
Quantity
448 g
Type
reactant
Reaction Step One
Quantity
13.4 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8])=[CH2:2].[OH-].[Na+].[CH2:11]([CH:13]1[O:15][CH2:14]1)Cl.[Cl-].[Na+]>>[CH2:11]([O:8][CH2:7][CH2:6][CH2:5][CH2:4][O:3][CH:1]=[CH2:2])[CH:13]1[O:15][CH2:14]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
8.61 mol
Type
reactant
Smiles
C(=C)OCCCCO
Name
Quantity
448 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
13.4 mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
under controlling to 40° C. to 60° C
CUSTOM
Type
CUSTOM
Details
At after 8 hours of the reaction
Duration
8 h
CUSTOM
Type
CUSTOM
Details
was removed by filtration, 1,000 g of hexane
WASH
Type
WASH
Details
the mixture was washed with 400 g of a 3% aqueous solution of sodium hydrogen sulfate
WASH
Type
WASH
Details
further washed with 800 g of 17% brine
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
to thereby distill the hexane off, and
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Name
Type
product
Smiles
C(C1CO1)OCCCCOC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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